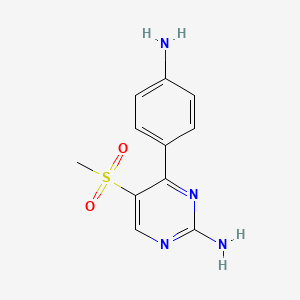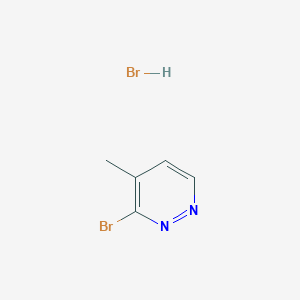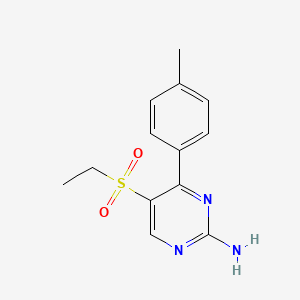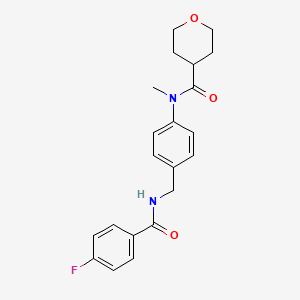
3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes an indolinone core substituted with an aminopropyl group and a chlorine atom. The dihydrochloride form enhances its solubility in water, making it more accessible for various experimental procedures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride typically involves multiple steps. One common method starts with the preparation of the indolinone core, followed by the introduction of the aminopropyl group and the chlorine atom. The final step involves converting the compound into its dihydrochloride form to enhance solubility.
Preparation of Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of Aminopropyl Group: The aminopropyl group is introduced through a nucleophilic substitution reaction, where a suitable aminopropylating agent reacts with the indolinone core.
Chlorination: The chlorine atom is introduced via electrophilic chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Formation of Dihydrochloride: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility in water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles, including amines, thiols, and alcohols, under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride involves its interaction with specific molecular targets. The aminopropyl group allows the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine atom may enhance the compound’s binding affinity to certain targets, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Aminopropyl)indolin-2-one: Lacks the chlorine atom, resulting in different chemical and biological properties.
7-Chloroindolin-2-one: Lacks the aminopropyl group, affecting its solubility and reactivity.
3-(3-Aminopropyl)-indole: Similar structure but with an indole core instead of indolinone, leading to different reactivity and applications.
Uniqueness
3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride is unique due to the presence of both the aminopropyl group and the chlorine atom, which confer distinct chemical and biological properties. Its solubility in water and ability to interact with various molecular targets make it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C11H15Cl3N2O |
|---|---|
Molekulargewicht |
297.6 g/mol |
IUPAC-Name |
3-(3-aminopropyl)-7-chloro-1,3-dihydroindol-2-one;dihydrochloride |
InChI |
InChI=1S/C11H13ClN2O.2ClH/c12-9-5-1-3-7-8(4-2-6-13)11(15)14-10(7)9;;/h1,3,5,8H,2,4,6,13H2,(H,14,15);2*1H |
InChI-Schlüssel |
NCAYOMNCVVPMKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)C2CCCN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11782801.png)




![3-(Phenylsulfonyl)-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11782815.png)
![1-{2-[3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine](/img/structure/B11782816.png)


![2-(3,5-Difluorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11782830.png)


![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B11782871.png)
